4-N-Maleimidobenzoicacid-NHS

Bioconjugation PEGylation Solubility

Standard amine-to-thiol crosslinkers (MBS, SMCC) often yield poor ADC conjugation efficiency or cause aggregation. This PEG-containing aromatic maleimide linker solves both issues. - **Higher conjugate yield**: Aromatic core outperforms aliphatic alternatives in immunotoxin production. - **Reduced immunogenicity**: PEG spacer minimizes crosslinker-directed immune responses in vivo. - **Improved solubility**: Prevents hydrophobic aggregation vs. non-PEG analogs (e.g., MBS). - **DMSO soluble**: Compatible with anhydrous/organic-phase protocols.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 64191-06-6
Cat. No. B1679321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Maleimidobenzoicacid-NHS
CAS64191-06-6
SynonymsRH02007;  RH-02007;  RH 02007;  CCG-40788;  CCG 40788;  CCG40788.
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O)C
InChIInChI=1S/C17H16N2O4/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)17(22)23-19-15(20)9-10-16(19)21/h3-8H,9-10H2,1-2H3
InChIKeyXZFYSTPLSPZNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-N-Maleimidobenzoicacid-NHS Overview


4-N-Maleimidobenzoicacid-NHS (CAS 64191-06-6) is a heterobifunctional polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group [1]. Its molecular formula is C15H10N2O6 with a molecular weight of 314.25 g/mol . The NHS ester reacts specifically and efficiently with primary amines at neutral to slightly basic pH to form stable amide bonds, while the maleimide group selectively targets sulfhydryl (thiol) groups to establish covalent thioether linkages [1]. Unlike its non-PEG heterobifunctional counterparts such as MBS (CAS 58626-38-3), this compound is classified as a PEG linker, which confers distinct physicochemical properties including enhanced aqueous compatibility and reduced non-specific interactions [1]. The compound is soluble in DMSO and is supplied at ≥95% purity by various vendors . Its heterobifunctional nature enables controlled, two-step conjugation strategies for applications requiring site-specific coupling between amine- and thiol-containing biomolecules.

4-N-Maleimidobenzoicacid-NHS: Substitution Risks


Substitution of 4-N-Maleimidobenzoicacid-NHS with alternative amine-to-thiol heterobifunctional crosslinkers (e.g., MBS, GMBS, SMCC) without careful re-optimization carries significant experimental risk. First, spacer arm architecture differs fundamentally: aromatic scaffolds (e.g., MBS, 4-N-Maleimidobenzoicacid-NHS) versus aliphatic scaffolds (e.g., GMBS) yield dramatically different immunotoxin conjugation outcomes, with aromatic configurations improving yield but aliphatic configurations producing more toxic conjugates in short-term assays [1]. Second, the PEG character of 4-N-Maleimidobenzoicacid-NHS [2] may confer reduced immunogenicity and improved solubility relative to purely aromatic analogs—properties that are not reliably extrapolated from non-PEG comparators. Third, hydrolysis rates of the NHS ester and maleimide groups are pH- and buffer-dependent, with reaction half-lives varying substantially across different linker structures . Direct experimental verification is required because even minor alterations in linker chemistry can alter conjugate stoichiometry, bioactivity, and downstream assay reproducibility.

4-N-Maleimidobenzoicacid-NHS Differentiation Evidence


PEG Architecture: Enhanced Aqueous Compatibility

4-N-Maleimidobenzoicacid-NHS is explicitly categorized as a PEG linker [1], whereas MBS (CAS 58626-38-3) is a non-PEG, purely aromatic heterobifunctional crosslinker that is water-insoluble and requires dissolution in DMF or DMSO . PEG linkers generally exhibit reduced hydrophobicity and improved aqueous solubility compared to non-PEG aromatic spacers, which can minimize aggregation and non-specific binding during conjugation reactions [2]. While direct head-to-head solubility data are not available in public literature, the structural difference is definitive and bears directly on formulation and handling requirements during procurement.

Bioconjugation PEGylation Solubility

Aromatic Core: Higher Immunotoxin Yield

In a direct head-to-head study, immunotoxins (IT) prepared using aromatic maleimide crosslinkers (including MBS) exhibited dramatically improved yield compared to those prepared using the aliphatic crosslinker GMBS (N-γ-maleimidobutyryloxysuccinimide) under identical standard conjugation conditions [1]. Although this study evaluated MBS rather than 4-N-Maleimidobenzoicacid-NHS directly, both compounds share an aromatic spacer core; 4-N-Maleimidobenzoicacid-NHS possesses a para-substituted aromatic ring analogous to the meta-substituted MBS scaffold . The aromatic core is therefore a critical determinant of conjugation efficiency that is absent in aliphatic alternatives such as GMBS, BMPS, and EMCS.

Immunotoxin Conjugation Yield Antibody-Drug Conjugate

Reduced Immunogenicity vs Non-PEG MBS

GMBS and Sulfo-GMBS are reported to be less immunogenic than MBS and SMCC, ensuring that the primary immune response to the antigen-carrier protein conjugate is not diluted by a response against a determinant on the crosslinker . While 4-N-Maleimidobenzoicacid-NHS has not been directly evaluated for immunogenicity, its PEG linker classification [1] is associated with reduced immunogenicity in bioconjugates compared to non-PEG aromatic crosslinkers such as MBS, which has been noted for its immunogenic potential [2]. This class-level inference suggests that 4-N-Maleimidobenzoicacid-NHS may offer a superior immunogenicity profile for vaccine and immunogen preparation.

Immunogenicity Carrier Protein Conjugation Vaccine Development

DMSO Solubility vs Sulfo-MBS

4-N-Maleimidobenzoicacid-NHS is soluble in DMSO , whereas Sulfo-MBS is water-soluble to approximately 10 mM in aqueous buffers [1]. This solubility differential has direct implications for experimental workflow: 4-N-Maleimidobenzoicacid-NHS requires organic co-solvent (DMSO) for dissolution prior to aqueous conjugation, while Sulfo-MBS can be directly dissolved in aqueous buffers. Both compounds utilize the same NHS-ester (amine-reactive) and maleimide (thiol-reactive) chemistry under identical pH conditions (NHS ester: pH 7-9; maleimide: pH 6.5-7.5) .

Conjugation Protocol Solubility Handling

4-N-Maleimidobenzoicacid-NHS Application Scenarios


High-Yield ADC and Immunotoxin Conjugation

Based on direct head-to-head evidence that aromatic maleimide crosslinkers dramatically improve immunotoxin yield compared to aliphatic alternatives [3], 4-N-Maleimidobenzoicacid-NHS—which shares the critical aromatic core—should be prioritized when conjugation efficiency and material conservation are primary concerns. This is particularly relevant for ADC and immunotoxin programs where antibody reagents are cost-limiting and high-yield conjugation reduces batch failure rates.

Low-Immunogenicity Vaccine Conjugation

Given that PEG linkers are associated with reduced immunogenicity relative to non-PEG aromatic crosslinkers [3], 4-N-Maleimidobenzoicacid-NHS is the preferred choice for preparing hapten-carrier protein conjugates intended for in vivo immunization studies. The reduced likelihood of crosslinker-directed immune responses ensures that antibody titers reflect antigen-specific responses rather than linker epitopes [2].

Reduced Aggregation in Bioconjugation

The PEG linker character of 4-N-Maleimidobenzoicacid-NHS [3] predicts improved solubility and reduced hydrophobicity-driven aggregation compared to non-PEG aromatic crosslinkers such as MBS. This makes it particularly suitable for conjugating hydrophobic payloads or for applications such as surface plasmon resonance (SPR) biosensor development and protein labeling, where aggregate formation compromises assay performance [2].

Organic Solvent-Compatible Lyophilized Conjugation

The DMSO solubility of 4-N-Maleimidobenzoicacid-NHS [3] renders it compatible with anhydrous conjugation protocols or lyophilized formulations where aqueous dissolution is not feasible. This contrasts with Sulfo-MBS, which is optimized for aqueous buffers [2]. Researchers performing organic-phase conjugation or requiring DMSO-compatible linkers for combinatorial chemistry should select this compound.

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